molecular formula C20H26N6O2 B12705651 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- CAS No. 117740-58-6

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl-

Cat. No.: B12705651
CAS No.: 117740-58-6
M. Wt: 382.5 g/mol
InChI Key: LXTMSERNFXPMFU-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of phenyl, piperidinyl, and propyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups to form different products.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazolo(4,5-d)pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted Triazolopyrimidines: Compounds with phenyl groups attached to the triazolopyrimidine core.

    Piperidinyl-substituted Compounds: Compounds with piperidinyl groups in their structure.

Uniqueness

The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

117740-58-6

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

4-phenyl-1-(2-piperidin-1-ylethyl)-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C20H26N6O2/c1-2-11-24-19(27)17-18(26(20(24)28)16-9-5-3-6-10-16)21-22-25(17)15-14-23-12-7-4-8-13-23/h3,5-6,9-10H,2,4,7-8,11-15H2,1H3

InChI Key

LXTMSERNFXPMFU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=NN2CCN3CCCCC3)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

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